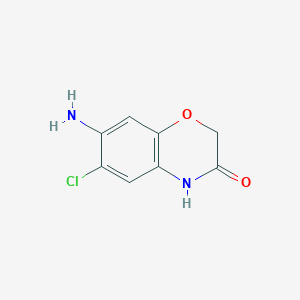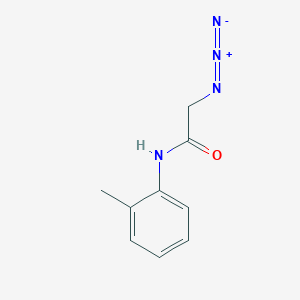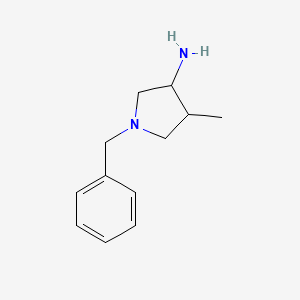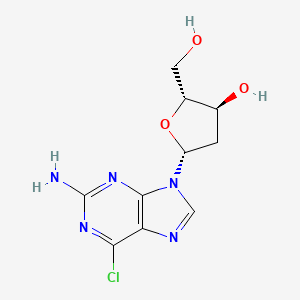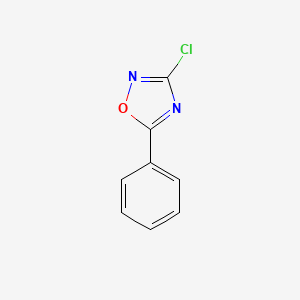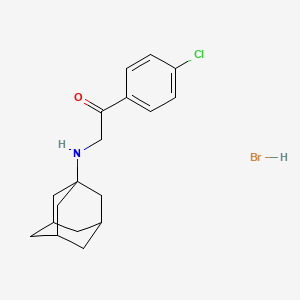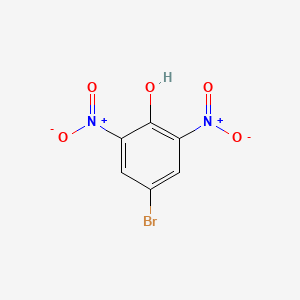
4-Bromo-2,6-dinitrofenol
Descripción general
Descripción
4-Bromo-2,6-dinitrophenol is an organic compound with the molecular formula C6H3BrN2O5 It is characterized by the presence of a bromine atom and two nitro groups attached to a phenol ring
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use in medicine.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
4-Bromo-2,6-dinitrophenol is chemically related to 2,4-dinitrophenol , a compound known to uncouple oxidative phosphorylation . The primary target of these compounds is the mitochondrial membrane, where they disrupt the proton gradient, leading to increased heat production and energy expenditure .
Mode of Action
The compound interacts with its target by diffusing across the mitochondrial membrane in its protonated form. Once inside the mitochondrial matrix, it releases a proton, disrupting the proton gradient. This uncoupling of oxidative phosphorylation leads to increased oxygen consumption and heat production, as the energy from electron transport is released as heat rather than being used to produce ATP .
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria. By disrupting the proton gradient, 4-Bromo-2,6-dinitrophenol effectively bypasses ATP synthase, the enzyme responsible for ATP production. This leads to increased metabolic rate as the body attempts to compensate for the loss of ATP production .
Pharmacokinetics
For instance, 2,4-dinitrophenol is known to be rapidly absorbed and distributed throughout the body . It’s also likely to be metabolized in the liver and excreted in the urine . .
Result of Action
The primary result of 4-Bromo-2,6-dinitrophenol’s action is increased metabolic rate, leading to weight loss. In addition, the increase in heat production can lead to hyperthermia .
Action Environment
Environmental factors such as temperature and pH can influence the action of 4-Bromo-2,6-dinitrophenol. For instance, higher temperatures may increase the compound’s uncoupling effect, leading to greater heat production. Similarly, changes in pH can affect the compound’s ability to cross the mitochondrial membrane and thus its efficacy .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2,6-dinitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Bromo-2,6-dinitrophenol has been shown to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amines . This interaction is crucial for the compound’s role in biochemical pathways involving nitro group reduction.
Cellular Effects
The effects of 4-Bromo-2,6-dinitrophenol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Bromo-2,6-dinitrophenol can disrupt mitochondrial function by acting as a protonophore, which dissipates the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-Bromo-2,6-dinitrophenol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a protonophore, shuttling protons across biological membranes and collapsing the proton motive force . This action disrupts the normal function of mitochondria, leading to decreased ATP production. Additionally, 4-Bromo-2,6-dinitrophenol can interact with enzymes such as nitroreductases, influencing their activity and the biochemical pathways they are involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,6-dinitrophenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2,6-dinitrophenol can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Bromo-2,6-dinitrophenol in in vitro and in vivo studies has demonstrated potential long-term effects on cellular function, including alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,6-dinitrophenol vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of 4-Bromo-2,6-dinitrophenol can cause toxic effects, including oxidative stress and disruption of cellular function . It is important to determine the threshold doses to avoid adverse effects in experimental settings.
Metabolic Pathways
4-Bromo-2,6-dinitrophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes reduction by nitroreductase enzymes, leading to the formation of amine derivatives . These metabolic pathways are crucial for the compound’s biochemical activity and its role in cellular processes.
Transport and Distribution
The transport and distribution of 4-Bromo-2,6-dinitrophenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s localization and accumulation within cells.
Subcellular Localization
4-Bromo-2,6-dinitrophenol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s role in cellular processes and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dinitrophenol can be synthesized through the nitration of 4-bromo-2-nitrophenol. The process involves the following steps:
Starting Material: 4-Bromo-2-nitrophenol.
Reaction Medium: Dichloromethane.
Reagents: Fuming nitric acid.
Conditions: The reaction mixture is cooled to 0°C and stirred at room temperature for 3 hours.
Workup: The reaction mixture is added to ice water, and the organic layer is extracted with chloroform.
Industrial Production Methods: Industrial production methods for 4-bromo-2,6-dinitrophenol typically involve large-scale nitration processes, similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation: The phenol group can undergo oxidation to form quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted phenols.
Reduction: Formation of 4-bromo-2,6-diaminophenol.
Oxidation: Formation of 4-bromo-2,6-dinitroquinone.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Similar in structure but lacks the bromine atom.
4-Bromo-2-nitrophenol: A precursor in the synthesis of 4-bromo-2,6-dinitrophenol.
2,6-Dinitrophenol: Similar nitro group positioning but lacks the bromine atom.
Uniqueness: The bromine atom enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts .
Propiedades
IUPAC Name |
4-bromo-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWRWYMQBAIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193481 | |
| Record name | Phenol, 4-bromo-2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40466-95-3 | |
| Record name | Phenol, 4-bromo-2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040466953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-bromo-2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



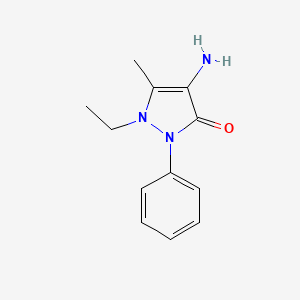
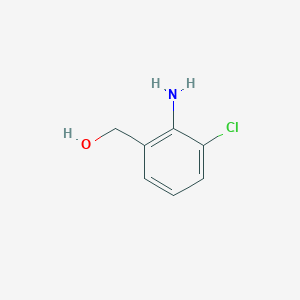
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)
